2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
The compound “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them significant in the context of developing a drug combination targeting energy metabolism .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, is significant in their role as inhibitors of Cyt-bd . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Scientific Research Applications
Molecular Properties and Interactions
2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exhibits interesting molecular properties and interactions. For instance, research highlights its polymorphism, demonstrating its ability to crystallize in multiple forms. This characteristic is significant as polymorphs can exhibit different physical properties, impacting the compound's stability and solubility. Specifically, the presence of aromatic π-π interactions and distinct hydrogen bonding patterns contributes to the polymorphism and could influence the molecule's behavior in various environments (Glidewell, Low, Marchal, & Quesada, 2003).
Fluorescent Properties
The compound is also explored for its fluorescent properties. Research on closely related compounds, such as 2-substituted indeno[1,2-d]pyrimidin-5-ones, has revealed fluorescence in solid states. This suggests potential applications in material sciences, particularly in the development of new fluorescent materials for various technological applications (Hagimori et al., 2016).
Chemical Synthesis
In chemical synthesis, there's significant research focusing on the efficient synthesis of thieno[3,2-d]pyrimidine derivatives. One study outlines a one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility and potential applications of these compounds in various chemical reactions (Dyachenko et al., 2020).
Antifungal Properties
Beyond its molecular and synthetic applications, 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine and its derivatives are studied for biological activities. Notably, some derivatives have demonstrated antifungal effects, indicating potential therapeutic applications. These findings are crucial as they open pathways for the development of new antifungal agents, addressing the growing need for more effective treatments against resistant fungal strains (Jafar et al., 2017).
Future Directions
Thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, show promise in the development of new anti-TB compounds . Their ability to inhibit Cyt-bd, a potential drug target in Mycobacterium tuberculosis, makes them significant in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring the structure-activity relationships of these compounds and optimizing their drug-likeness .
properties
IUPAC Name |
2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPQZSVPPZKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine |
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